molecular formula C15H17N5O3S B2645133 4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034254-71-0

4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

Cat. No.: B2645133
CAS No.: 2034254-71-0
M. Wt: 347.39
InChI Key: JENHYZJWVFDZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a chemical compound with the molecular formula C9H12N2O3S . It is also known by other names such as 4-pyridin-3-ylsulfonylmorpholine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C9H12N2O3S/c12-15(13,9-2-1-3-10-8-9)11-4-6-14-7-5-11/h1-3,8H,4-7H2 . The compound has a molecular weight of 228.27 g/mol .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 228.27 g/mol. It has a computed XLogP3-AA value of -0.4, indicating its relative hydrophilicity. It has 0 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 2 rotatable bonds. The exact mass and monoisotopic mass are both 228.05686342 g/mol. The topological polar surface area is 67.9 Ų and it has 15 heavy atoms .

Scientific Research Applications

Molecular Structure and Pharmacophore Utility

4-(Pyrimidin-4-yl)morpholines, including structures similar to 4-(6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine, are recognized as key pharmacophores. Their structure, particularly the morpholine ring, is instrumental in forming hydrogen bonding interactions and conferring selectivity in kinase inhibition, primarily targeting the PI3K and PIKKs pathways. The morpholine ring's ability to adopt a co-planar conformation with adjacent aromatic cores is critical for its function as a kinase hinge binder. This attribute is facilitated by the interaction between the non-bonding pair of electrons of the morpholine nitrogen and the electron-deficient pyrimidine π-system (Hobbs et al., 2019).

Synthesis Methods

Efficient and environmentally friendly synthesis methods for similar morpholine derivatives have been developed. For example, a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important intermediates inhibiting tumor necrosis factor-alpha and nitric oxide, involves commercially available starting materials and a series of condensation, chlorination, and nucleophilic substitution reactions (Lei et al., 2017).

Biological Activity and Applications

Morpholine derivatives, including structures akin to this compound, exhibit a wide range of biological activities. They have been studied for their potential as anticonvulsant agents, showing significant efficacy in preclinical seizure models. Some compounds demonstrate superior protection indexes compared to established antiepileptic drugs, suggesting their potential as new therapeutic agents (Rybka et al., 2017). Additionally, hybrid compounds combining morpholine structures with other pharmacologically active fragments have shown broad-spectrum anticonvulsant activity across various seizure models, highlighting their potential for therapeutic applications (Kamiński et al., 2015).

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

4-(6-pyridin-3-ylsulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c21-24(22,13-2-1-3-16-9-13)20-10-12-8-17-15(18-14(12)11-20)19-4-6-23-7-5-19/h1-3,8-9H,4-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENHYZJWVFDZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.